rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride
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Overview
Description
rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of enantiomerically pure amino alcohols, which are essential for various applications.
Industrial Production Methods: Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods are designed to produce large quantities of the compound while maintaining its stereochemical integrity .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.
Scientific Research Applications
rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an enzyme inhibitor, affecting various biochemical pathways .
Comparison with Similar Compounds
trans-(3R,4R)-4-aminopiperidin-3-ols: These compounds are structurally similar and share similar synthetic routes and applications.
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride: This compound has similar chemical properties and applications.
rac-(3R,4R)-3-aminopiperidin-4-oldihydrochloride: Another structurally related compound with comparable uses.
Biological Activity
Rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the stereochemical configuration that influences its biological activity. The compound can be synthesized from optically pure precursors through regio- and stereospecific reactions. Various methodologies have been developed for the efficient production of enantiomerically pure derivatives, which are crucial for studying their pharmacological effects .
Pharmacological Properties
This compound has been investigated for various biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viral infections, indicating a potential for this compound in antiviral applications .
- Neuroprotective Effects : Research indicates that related compounds may act as neuroprotective agents by inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The ability to modulate neurotransmitter levels positions this compound as a candidate for further investigation in neuropharmacology.
- Anticancer Potential : Some studies have highlighted the cytotoxic effects of piperidine derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in disease mechanisms. These studies provide insights into the interactions at the molecular level, enhancing our understanding of its potential therapeutic applications .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of structurally similar piperidine compounds in a model of oxidative stress-induced neurotoxicity. The results indicated significant protection against neuronal cell death, attributed to the modulation of antioxidant pathways .
Case Study 2: Antiviral Activity
In another investigation, derivatives of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol were tested against viral strains in vitro. The findings demonstrated a dose-dependent inhibition of viral replication, suggesting that structural modifications could enhance antiviral efficacy .
Data Tables
Properties
IUPAC Name |
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYWZFXGUYRWAT-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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